2-(oxiran-2-yl)propan-2-ol

Description

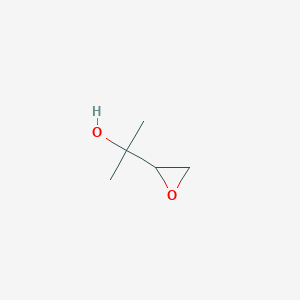

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2,6)4-3-7-4/h4,6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUKJERMEWMMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 2 Oxiran 2 Yl Propan 2 Ol

The chemical reactivity of 2-(oxiran-2-yl)propan-2-ol is dominated by the three-membered oxirane ring. The inherent ring strain, with bond angles of approximately 60°, makes the epoxide group highly susceptible to nucleophilic attack, leading to ring-opening reactions. chemenu.com This reactivity is the cornerstone of its utility as a synthetic intermediate for creating more complex molecules with diverse functional groups. chemenu.comsolubilityofthings.com

Nucleophilic Ring-Opening Reactions

The opening of the epoxide ring in this compound can be initiated by a wide array of nucleophiles. These reactions can proceed through different mechanisms, primarily SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. libretexts.org This mechanistic duality allows for a degree of control over the reaction's outcome, particularly concerning regioselectivity and stereochemistry.

The regioselectivity of the ring-opening reaction—the determination of which of the two epoxide carbons is attacked by the nucleophile—is heavily influenced by the reaction conditions.

Acid-Catalyzed Conditions: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to cleavage. The subsequent nucleophilic attack exhibits characteristics of an SN1 reaction. openstax.org Attack occurs at the carbon atom that can best stabilize a positive charge. For an unsymmetrical epoxide where one carbon is tertiary, the attack will primarily happen at that site. openstax.org In the case of this compound, the epoxide carbons are secondary (C2) and primary (C1). Therefore, under acidic conditions, the nucleophile preferentially attacks the more substituted secondary carbon, leading to the formation of a product with the nucleophile at C2 and a hydroxyl group at C1. libretexts.orgoberlin.edu

Basic or Neutral Conditions: In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgmasterorganicchemistry.com For this compound, this corresponds to the primary carbon (C1) of the oxirane ring. This pathway results in inversion of stereochemistry at the site of attack and leads to the "normal" ring-opened product. libretexts.org

Catalyst Influence: Specific catalysts can be employed to direct the regioselectivity of the ring-opening. For instance, borinic acid catalysis can be used for the regioselective ring-opening of epoxy alcohols. scholaris.ca A catalytic tethering mechanism, where the catalyst coordinates to both the epoxy alcohol and the nucleophile, can enable intramolecular delivery of the nucleophile to a specific carbon of the epoxide, thus enforcing high regiocontrol. scholaris.ca

Krasusky's rule is an empirical observation in organic chemistry that governs the regioselectivity of the uncatalyzed reaction of unsymmetrical epoxides with nucleophiles. The rule states that the nucleophilic attack will occur at the least substituted (most accessible) carbon atom of the oxirane ring. researchgate.netgrafiati.commdpi.com This outcome is consistent with an SN2-type mechanism, where steric hindrance plays a crucial role.

In the context of this compound, Krasusky's rule predicts that nucleophiles will attack the primary carbon (C1) of the epoxide ring. This regioselectivity is frequently observed in reactions carried out under neutral or basic conditions, particularly with strong nucleophiles like amines, azoles, and thiols. mdpi.compreprints.org For example, the reaction of similar epoxides containing a basic nitrogen atom with 1,2,4-triazole (B32235) derivatives proceeds regiospecifically according to Krasusky's rule, even without an external catalyst, due to an anchimeric (internal catalytic) effect. researchgate.netmdpi.compreprints.org Studies on the reactions of this compound have confirmed that nucleophilic attack often occurs at the primary epoxide carbon, consistent with an SN2 mechanism. oberlin.edu

Influence of Nucleophile Structure and Reaction Conditions

Reaction with Nitrogen-Containing Nucleophiles (e.g., Amines, Azoles)

Nitrogen-based nucleophiles readily open the epoxide ring of this compound and its derivatives to form amino alcohols, which are valuable structural motifs in medicinal chemistry. acs.orgroyalsocietypublishing.org The reactions are typically regioselective, following the SN2 pathway where the nucleophile attacks the terminal carbon of the epoxide.

The reaction can be carried out with various nitrogen nucleophiles, including primary and secondary amines, as well as heterocyclic compounds like indole (B1671886) and azoles (e.g., imidazole, 1,2,4-triazole). mdpi.comnih.gov Different conditions can be employed, such as using potassium carbonate in acetonitrile (B52724) under microwave irradiation or sodium hydride in DMSO at room temperature, to facilitate the ring-opening by azoles. mdpi.com

| Epoxide Reactant | Nitrogen Nucleophile | Reaction Conditions | Product | Ref |

| 2-Aryl-2-(oxiran-2-ylmethyl)oxirane | Indole | NaH, DMSO, rt, 12 h | 2-Aryl-3-(1H-indol-1-yl)-1-(azol-1-yl)propan-2-ol | mdpi.com |

| 2-Aryl-2-(oxiran-2-ylmethyl)oxirane | 1H-1,2,4-Triazole | K₂CO₃, CH₃CN, MW 85 °C | 2-Aryl-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol | mdpi.com |

| N-(oxiran-2-ylmethyl)aniline | Propan-2-amine | Not specified | 3-Anilino-1-(isopropyl-amino)-propan-2-ol | nih.gov |

| 1-(1H-Benzotriazol-1-yl)-2-(oxiran-2-yl)ethane | Imidazole / 1H-1,2,4-triazole | Not specified | 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | mdpi.com |

Reaction with Sulfur-Containing Nucleophiles (e.g., Thiols)

The reaction between an epoxide and a thiol, often referred to as thiol-epoxy "click" chemistry, is a highly efficient method for forming β-hydroxy thioethers. mdpi.compreprints.org These reactions are known for their high selectivity, mild conditions, and fast rates. mdpi.com When this compound or similar epoxides react with sulfur nucleophiles like substituted 1,2,4-triazole-3-thiones, the reaction proceeds regiospecifically. mdpi.compreprints.org

In accordance with Krasusky's rule, the nucleophilic sulfur atom attacks the terminal, less sterically hindered carbon of the oxirane ring. mdpi.compreprints.org The reaction typically involves stirring a mixture of the epoxide and the thiol, sometimes with gentle heating, to afford the desired vicinal amino alcohol containing a thioether fragment in good yields. preprints.org

| Epoxide Reactant | Sulfur Nucleophile | Reaction Conditions | Product | Yield | Ref |

| 1-(oxiran-2-ylmethyl)piperidine | 4-Propyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Stirred at 50 °C, 4 h | 1-(Piperidin-1-yl)-3-((4-propyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-ol | 85% | mdpi.compreprints.org |

| 1-(oxiran-2-ylmethyl)piperidine | 5-(4-Bromophenyl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Stirred at 50 °C, 4 h | 1-((5-(4-Bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 87% | mdpi.compreprints.org |

| 1-(oxiran-2-ylmethyl)piperidine | 5-(Isobutyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Stirred at 50 °C, 4 h | 1-((5-Isobutyl-4-propyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 68% | mdpi.compreprints.org |

| 1-(oxiran-2-ylmethyl)piperidine | 4-Allyl-5-((4-chloro-2-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thione | Stirred at 50 °C, 4 h | 1-((4-Allyl-5-((4-chloro-2-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 93% | mdpi.com |

Reaction with Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, such as water, alcohols, and sulfate (B86663) or nitrate (B79036) ions, react with this compound, typically under acidic catalysis. oberlin.edu The acid-catalyzed hydrolysis (reaction with water) of the epoxide leads to the formation of a 1,2-diol. libretexts.org

Studies on the aqueous-phase acid-catalyzed reactions of this compound in the presence of sulfate and nitrate have shown that the compound undergoes reasonably fast reactions at typical acidities found in secondary organic aerosols. oberlin.edu These reactions are highly regiospecific, with the nucleophile (water, sulfate, or nitrate) adding to one of the epoxide carbons to form a variety of products, including diols, organosulfates, and organonitrates. oberlin.edu The observed formation of a sole primary addition product from the reaction suggests that an SN2-type mechanism is capable of explaining the experimental outcome, where the nucleophile attacks the less substituted primary carbon of the epoxide ring. oberlin.edu

Epoxide Hydroboration by Molecular Catalysts

While specific studies on the hydroboration of this compound were not found in the provided search results, the general principles of epoxide hydroboration can be discussed. Hydroboration-oxidation is a two-step organic reaction that converts an alkene into an alcohol. However, its application to epoxides is less common. Borinic acid-catalyzed ring-opening of epoxy alcohols with various nucleophiles has been developed as a highly regioselective methodology. scholaris.ca This process is believed to proceed through a catalytic tethering mechanism, where the borinic acid facilitates the intramolecular delivery of the nucleophile to the epoxide. scholaris.ca This approach has proven effective for the ring-opening of 3,4-epoxy alcohols with amines and thiols, yielding C3-ring-opening products. scholaris.ca Further research could explore the applicability of such borinic acid catalysis to this compound, potentially leading to regiocontrolled synthesis of diols.

Acid-Catalyzed Transformations

Acid-catalyzed reactions are a cornerstone of epoxide chemistry, driven by the significant relief of ring strain upon ring-opening. pressbooks.publibretexts.org

Mechanism of Acid-Catalyzed Epoxide Ring Opening

The acid-catalyzed ring-opening of epoxides is a process that exhibits characteristics of both SN1 and SN2 mechanisms. pressbooks.publibretexts.orglibretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which creates a good leaving group and activates the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com For asymmetrical epoxides like this compound, the subsequent nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring.

The regioselectivity of the attack depends on the substitution pattern of the epoxide. pressbooks.publibretexts.org In cases where one carbon is tertiary, as in this compound, the reaction tends to proceed through a transition state with significant SN1 character. pressbooks.publibretexts.org This means the positive charge in the protonated epoxide is better stabilized at the more substituted (tertiary) carbon atom. pressbooks.publibretexts.org Consequently, the nucleophile preferentially attacks this more substituted carbon. pressbooks.publibretexts.org The attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack, a characteristic feature of SN2 reactions. pressbooks.publibretexts.org This hybrid mechanism results in the formation of a trans-diol. pressbooks.publibretexts.org

Formation of Organosulfates and Nitrates

In the presence of sulfate and nitrate nucleophiles under acidic conditions, this compound can undergo ring-opening to form organosulfates and organonitrates. oberlin.edunih.gov Studies on epoxides derived from 2-methyl-3-buten-2-ol (B93329) (MBO), including this compound, have shown that these reactions are reasonably fast at typical secondary organic aerosol (SOA) acidities. oberlin.edunih.gov

The nucleophilic reactions are often highly regiospecific. oberlin.edunih.gov For this compound, nucleophilic attack by sulfate is expected to yield two organosulfate isomers as initial products: a primary and a secondary sulfate addition product. oberlin.edu Similarly, reaction with nitrate can lead to the formation of primary and secondary nitrate addition products. oberlin.edu It has been observed that tertiary organonitrates can hydrolyze on atmospherically relevant timescales. oberlin.edunih.gov

Table 1: Products of Acid-Catalyzed Ring Opening of this compound

| Nucleophile | Product Type | Expected Isomers |

|---|---|---|

| Water | Diol | trans-1,2-diol |

| Sulfate | Organosulfate | Primary and Secondary Addition Products oberlin.edu |

| Nitrate | Organonitrate | Primary and Secondary Addition Products oberlin.edu |

Intramolecular Cyclization Reactions

The presence of a hydroxyl group in this compound allows for the possibility of intramolecular reactions, leading to the formation of cyclic ethers and other heterocyclic systems.

Formation of Cyclic Ethers and Heterocycles

Intramolecular cyclization of epoxy alcohols can lead to the formation of cyclic ethers such as tetrahydrofurans and tetrahydropyrans. rsc.org This process is often catalyzed by acids or bases. After the initial ring-opening of the epoxide, the internal hydroxyl group can act as a nucleophile, attacking one of the carbons of the former epoxide ring. rsc.org The regioselectivity of this intramolecular attack determines the size of the resulting cyclic ether. Attack at the less hindered carbon typically leads to the formation of a five-membered tetrahydrofuran (B95107) ring, while attack at the more hindered carbon would result in a six-membered tetrahydropyran (B127337) ring. rsc.org

For instance, the oxidation of linalool, a structurally related terpenic alcohol, can produce an epoxide that subsequently undergoes intramolecular cyclization to yield both tetrahydrofuran and tetrahydropyran derivatives. rsc.org Similar pathways could be envisioned for this compound under appropriate catalytic conditions. Furthermore, intramolecular cyclization of related ortho-nitroaryl epoxides has been shown to produce quinoline (B57606) derivatives. researchgate.net

Radical and Unimolecular Decomposition Pathways of Related Epoxides

The decomposition of epoxides can proceed through various pathways, including radical-mediated and unimolecular reactions, which are influenced by factors such as temperature, light, and the presence of radical initiators. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of related substituted epoxides provides significant insight into its potential decomposition mechanisms. These reactions typically involve the cleavage of the strained three-membered ring, leading to a variety of products through rearrangements or subsequent reactions.

Radical-Induced Decomposition

Radical-induced decomposition of epoxides often involves an initial attack by a radical species on the oxirane ring, leading to ring-opening and the formation of a radical intermediate. The stability of this intermediate often dictates the subsequent reaction pathway.

One common method for initiating radical decomposition is through the use of reagents like titanocene(III) chloride (Cp2TiCl), which can induce homolytic cleavage of a C-O bond in the epoxide ring. This process generates a carbon-centered β-titanoxy radical. researchgate.netnih.gov The regiochemistry of this ring-opening is influenced by both steric and electronic factors, with the radical tending to form at the more stable carbon position. nih.gov For an epoxide like this compound, this would likely lead to the formation of a tertiary radical. The resulting β-titanoxy radicals can then undergo several transformations, including reduction to an alcohol in the presence of a hydrogen-atom donor, or deoxygenation to form an alkene. researchgate.netnih.gov

The presence of a hydroxyl group within the molecule, as in this compound, can also influence the radical decomposition pathway. Studies on related epoxy alcohols have shown that intramolecular interactions can play a significant role. For instance, the reaction of 2,3-epoxy alcohols with Cp2TiCl can lead to dehydroxylation, decarboxylation, dehydrogenation, and deoxygenation, with the product distribution depending on the substitution pattern. researchgate.net

Another pathway for radical-induced decomposition is through the use of peroxide initiators. For example, the decomposition of di-tert-butyl peroxide can generate tert-butoxyl radicals, which can then abstract a hydrogen atom from the epoxide or induce its ring-opening. aip.org In the gas phase, the HCl-catalyzed decomposition of di-tert-butyl peroxide produces radicals that can lead to the isomerization of epoxides to aldehydes. aip.org

Unimolecular Decomposition

Unimolecular decomposition of epoxides can be induced thermally or photochemically, leading to rearrangements and fragmentation products.

Thermal Decomposition:

The gas-phase thermal decomposition of epoxides often proceeds through the formation of a short-lived biradical intermediate, resulting from the cleavage of either a C-C or a C-O bond in the oxirane ring. uhasselt.be This biradical can then rearrange to form more stable carbonyl compounds. uhasselt.beresearchgate.net

A computational study on the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, a tetrasubstituted epoxide structurally related to this compound, identified three competing first-order, non-radical reaction pathways. uhasselt.be These pathways lead to the formation of 3,3-dimethylbutan-2-one, a mixture of propene and acetone, and 2,3-dimethylbut-3-en-2-ol. uhasselt.be The kinetically favored product was found to be 2,3-dimethylbut-3-en-2-ol, while the thermodynamically most stable product was 3,3-dimethylbutan-2-one. uhasselt.be The regioselectivity of the decomposition was observed to decrease with increasing temperature and decreasing pressure. uhasselt.be

The presence of functional groups, such as a hydroxyl group, can influence the thermal stability and decomposition pathways of epoxides. For instance, studies on the thermal degradation of epoxy resins have shown that decomposition can begin with the dehydration of alcohol groups. osti.gov

Photochemical Decomposition:

Photolysis provides another avenue for the unimolecular decomposition of epoxides. Irradiation with light can provide the energy required to break the bonds of the oxirane ring. While detailed photochemical studies on simple aliphatic epoxides are not abundant, research on more complex systems provides valuable insights. For example, the photolysis of certain phosphonium-iodonium ylides can lead to the formation of oxazoles through a proposed mechanism involving the homolytic cleavage of a C-I bond. researchgate.net

In the context of materials science, the photolysis of epoxy resins is a known degradation pathway. The mechanism often involves the formation of radical intermediates that lead to chain scission and the evolution of small molecules. mdpi.com The specific products formed during the photolysis of epoxides are highly dependent on the structure of the epoxide and the wavelength of the incident light.

The following table summarizes the decomposition products observed in the thermal decomposition of a related epoxide, 2,3-epoxy-2,3-dimethylbutane.

| Reactant | Decomposition Products | Pathway Type |

| 2,3-epoxy-2,3-dimethylbutane | 3,3-dimethylbutan-2-one | Thermal Unimolecular |

| Propene + Acetone | Thermal Unimolecular | |

| 2,3-dimethylbut-3-en-2-ol | Thermal Unimolecular | |

| Table 1: Products of Thermal Decomposition of 2,3-epoxy-2,3-dimethylbutane. uhasselt.be |

The rate constants for the unimolecular thermal decomposition of 2,3-epoxy-2,3-dimethylbutane have been computationally determined using RRKM theory. The Arrhenius plot for these reactions provides insight into the temperature dependence of the decomposition pathways.

| Reaction Pathway | A (s⁻¹) | Ea (kJ/mol) |

| Formation of 3,3-dimethylbutan-2-one | 10¹⁴.³ | 255 |

| Formation of Propene + Acetone | 10¹⁵.¹ | 272 |

| Formation of 2,3-dimethylbut-3-en-2-ol | 10¹³.⁵ | 243 |

| Table 2: Calculated Arrhenius Parameters for the Thermal Decomposition of 2,3-epoxy-2,3-dimethylbutane. uhasselt.be |

Catalytic Modulations in 2 Oxiran 2 Yl Propan 2 Ol Chemistry

Transition Metal Catalysis for Epoxide Transformations

Transition metals are exceptional catalysts for a wide array of organic transformations due to their variable oxidation states and ability to coordinate with organic molecules, thereby activating them for subsequent reactions. sigmaaldrich.com In the context of epoxides like 2-(oxiran-2-yl)propan-2-ol, transition metal catalysts are pivotal for reactions such as ring-opening, hydrogenation, and asymmetric epoxidation. sigmaaldrich.comsioc-journal.cn

Ruthenium catalysts, for instance, are widely employed in metathesis and selective oxidation reactions, including the asymmetric epoxidation of alkenes and oxidative dehydrogenation of alcohols. sigmaaldrich.com Palladium catalysts are renowned for facilitating carbon-carbon bond-forming cross-coupling reactions (e.g., Suzuki, Heck, Negishi) and selective hydrogenations. sigmaaldrich.com Iron and manganese complexes are also prominent, particularly in oxidation catalysis. For example, manganese complexes with specific ligands have been used in the enantioselective desymmetrization of certain substrates via C-H oxidation. acs.org

The catalytic cycle in these transformations typically involves the activation of the catalyst to a high-valent intermediate species. rsc.org For instance, in oxidation reactions, a chemical oxidant activates the metal complex (M^xO_yL) to form an oxidized intermediate (M^x+2O_y+1L), which then transfers an oxygen atom to the substrate. rsc.org The choice of metal, ligand, and oxidant is critical for controlling the reaction's outcome and selectivity. acs.orgrsc.org

Research into the ring-opening of epoxides has shown that alkali metal catalysts can also be highly effective. For example, certain magnesium-based catalysts have demonstrated high efficiency and selectivity for the hydroboration of various epoxides, yielding Markovnikov alcohols under mild, solvent-free conditions. nih.gov This catalytic reduction is a highly attractive method for preparing branched alcohols from substituted epoxides. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Epoxide Transformations

| Catalyst System | Reaction Type | Substrate/Product Example | Key Findings | Reference |

|---|---|---|---|---|

| Mg-based complex (alkali metal) | Hydroboration (Ring-Opening) | 2-(Phenoxymethyl)oxirane → 1-Phenoxypropan-2-ol | Catalyst 2 (5.4 mg, 0.1 mol%) promoted the reaction with high yield (88%) and selectivity for the Markovnikov product on a 10 mmol scale. | nih.gov |

| Iron dipyrrolidine complex (M31) / H₂O₂ | Asymmetric Epoxidation | Chalcone → Chalcone Epoxide | Achieved 99% yield and 98% enantiomeric excess (ee) using 2 mol% of the catalyst. | acs.org |

| Manganese complex (M32) / H₂O₂ | Oxidative Desymmetrization | Desymmetrization of 48 to chiral ketone 49 | Reaction provided the product in 85% yield and with 94% ee. | acs.org |

| Ruthenium nanoparticles on amine-functionalized support | Selective Hydrogenation | Hydrogenation of furan (B31954) derivatives | Selectivity could be switched between C=O and C=C bond hydrogenation by the presence or absence of CO₂. | nih.gov |

Organocatalytic Approaches

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net For transformations involving epoxides, organocatalysts offer a complementary approach to metal-based systems, often providing high enantioselectivity under mild conditions. researchgate.netcaltech.edu

A prominent strategy involves the use of chiral amines and their derivatives, such as proline and imidazolidinones, which often proceed via enamine or iminium ion intermediates. caltech.edu An enantioselective method for converting aliphatic aldehydes to chiral terminal epoxides utilizes an imidazolidinone catalyst to first generate an α-chloroaldehyde, which then undergoes in situ reduction and cyclization. caltech.edu This process yields epoxides with various functional groups in good yields and excellent selectivities. caltech.edu

Similarly, L-proline has been effectively used as a catalyst in the α-aminoxylation of aldehydes, a key step in the enantioselective synthesis of β-adrenergic blockers like (S)-propranolol and (S)-naftopidil, achieving over 98% ee. researchgate.net The development of recyclable organocatalysts is also a significant area of research. Lipophilic catalysts have been designed that are soluble in non-polar solvents but can be precipitated out using a polar solvent like methanol (B129727) or acetonitrile (B52724), allowing for easy recovery and reuse over multiple cycles. beilstein-journals.org

Continuous flow systems have also been developed for organocatalytic reactions, offering benefits such as improved safety, efficiency, and scalability. rsc.org For example, the synthesis of oxazolidinones from epoxy amines using carbon dioxide has been successfully implemented in a continuous flow setup with a supported organocatalyst. rsc.org

Table 2: Selected Organocatalytic Reactions for Epoxide Synthesis and Transformation

| Catalyst | Reaction Type | Substrate/Product Example | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Imidazolidinone derivative | Asymmetric Epoxidation of Aldehydes | tert-butyl 10-formyldecylcarbamate → (R)-tert-butyl 9-(oxiran-2-yl)nonylcarbamate | 83% yield, 95% ee | caltech.edu |

| L-proline | α-aminoxylation (key step for β-blocker synthesis) | Aldehyde → (S)-3-(1′-naphthoxy)propane-1,2-diol | >98% ee for the diol intermediate | researchgate.net |

| Heterobimetallic La-Li₃-BINOL complex (LLB) | Asymmetric Corey-Chaykovsky Epoxidation | Acetophenone → 2-methyl-2-phenyloxirane | >99% yield, 97% ee | mdpi.com |

| Lipophilic thiourea (B124793) catalyst | Michael Addition (for chiral precursor synthesis) | trans-β-nitrostyrene + acetylacetone (B45752) → Chiral adduct | Up to 91% yield and 93% ee in toluene. Catalyst recyclable for at least 5 runs. | beilstein-journals.org |

Biocatalytic Strategies for Derivatization and Enantioselective Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering remarkable selectivity (chemo-, regio-, and stereoselectivity) under environmentally benign conditions. scispace.com For chiral molecules like this compound, biocatalytic methods, particularly enzymatic kinetic resolution, are highly effective for preparing enantiomerically pure forms. mdpi.commdpi.com

Kinetic resolution (KR) is a widely used strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. mdpi.com Lipases are a common class of enzymes used for this purpose, often catalyzing the acylation of a racemic alcohol or the hydrolysis of a racemic ester. mdpi.comnih.gov For instance, the kinetic resolution of racemic secondary alcohols that are precursors to β-blockers has been extensively studied. researchgate.net In a typical procedure, a lipase (B570770) like Candida antarctica Lipase B (CALB) or Pseudomonas fluorescens lipase catalyzes a transesterification reaction using an acyl donor such as vinyl acetate. mdpi.comresearchgate.net One enantiomer of the alcohol is acylated to its corresponding ester, leaving the other enantiomer of the alcohol unreacted. This allows for the separation of two enantiomerically enriched compounds. mdpi.com

Alcohol dehydrogenases (ADHs) represent another important class of enzymes for enantioselective synthesis. They catalyze the reduction of prochiral ketones to chiral secondary alcohols with high stereoselectivity. nih.gov For example, a recombinant ADH from Lactobacillus kefir has been used for the asymmetric bioreduction of various ketones, providing access to optically active (R)-alcohols with excellent enantiomeric excess. nih.gov

Table 3: Research Findings in Biocatalytic Kinetic Resolution

| Enzyme | Substrate | Reaction Type | Key Results (Conversion, ee) | Reference |

|---|---|---|---|---|

| Amano AK lipase from P. fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis | (R)-alcohol and (S)-acetate both obtained with >99% ee at 50% conversion. | mdpi.com |

| Candida antarctica Lipase B (CALB) | rac-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | Transesterification | (R)-chlorohydrin obtained with 97% ee and 27% yield, leading to (S)-practolol (96% ee). | mdpi.com |

| Addzyme 001 Lipase | rac-1-chloro-3-(naphthalen-1-yloxy)propan-2-ol | Transesterification with vinyl acetate | 49% conversion; (S)-acetate (eep = 98%) and remaining (R)-alcohol (ees = 97%). | researchgate.net |

| Amano PS-IM (Pseudomonas cepacia lipase) | (±)-2-hydroxy-3-methylenesuccinate | Acetylation with vinyl acetate | (+)-acetate (46% yield, 98% ee) and (–)-alcohol (54% yield, 94% ee). | scispace.com |

| E. coli/Lk-ADH Prince (Alcohol Dehydrogenase) | Prochiral ketone (precursor to tenofovir) | Asymmetric Reduction | Optically pure (R)-alcohol (>99% ee) with >99% conversion and 91% isolated yield. | nih.gov |

Mechanistic Insights into Catalytic Cycles and Selectivity

Understanding the reaction mechanisms and catalytic cycles is fundamental to optimizing existing catalytic systems and designing new ones with improved activity and selectivity.

In transition metal catalysis , the mechanism of oxygen functionalization reactions often involves the formation of a high-valent metal-oxo species as the key active oxidant. rsc.org For example, in manganese-catalyzed epoxidations, it is suggested that a Mn(V)=O species is a more plausible active oxidant than Mn(IV)=O. rsc.org The subsequent transfer of the oxygen atom to an alkene can proceed through several proposed pathways, including the formation of a radical intermediate, a carbocation radical via one-electron transfer, or a concerted process. rsc.org The specific pathway is influenced by the metal, its ligand sphere, and the substrate. In cross-coupling reactions, the catalytic cycle generally involves steps of oxidative addition, transmetalation, and reductive elimination. acs.org

Organocatalytic mechanisms vary with the type of catalyst. For catalysts like the imidazolidinone used in α-functionalization of aldehydes, the cycle typically begins with the formation of a chiral enamine between the catalyst and the aldehyde substrate. This enamine then reacts with an electrophile, followed by hydrolysis to release the product and regenerate the catalyst. caltech.edu In reactions catalyzed by Brønsted acids or Lewis acids like tropylium (B1234903) ions, the catalyst activates the substrate by protonation or coordination, making it more susceptible to nucleophilic attack. unife.it

The mechanism of biocatalysis by enzymes like lipases is well-understood. Lipases are serine hydrolases, and their catalytic cycle involves an attack by the active site serine residue on the substrate's carbonyl group. nih.gov This forms a tetrahedral intermediate that is stabilized by an "oxyanion hole" within the enzyme's active site. The intermediate then collapses to form a covalent acyl-enzyme intermediate, releasing the alcohol portion of the ester. Finally, hydrolysis of the acyl-enzyme intermediate releases the carboxylic acid product and regenerates the free enzyme. nih.gov The enantioselectivity of lipases is often predictable by empirical models like Kazlauskas' rule, which relates the stereopreference to the relative sizes of the substituents at the stereocenter. mdpi.com

Controlling selectivity is a primary goal in catalysis. Regioselectivity in the ring-opening of epoxides can be directed by the choice of catalyst. For instance, borinic acid-catalyzed ring-opening of 3,4-epoxy alcohols proceeds via a boron-tethered mechanism that favors nucleophilic attack at the C3 position, whereas many transition-metal-based protocols favor C4-selectivity. scholaris.ca Furthermore, advanced catalytic systems can exhibit adaptive behavior. Ruthenium nanoparticles on a CO₂-responsive polymer support can switch selectivity in the hydrogenation of furan derivatives; in the presence of pure H₂, the C=O bond is hydrogenated, while a H₂/CO₂ mixture shuts down C=O hydrogenation and favors C=C bond reduction. nih.gov This switch is attributed to the formation of alkylammonium formate (B1220265) species on the support, which modifies the catalyst's active sites. nih.gov

Advanced Applications As a Precursor and Building Block in Complex Molecular Synthesis

Utilization in the Construction of Chiral Amino Alcohols

The synthesis of chiral β-amino alcohols is a significant application of 2-(oxiran-2-yl)propan-2-ol and its derivatives. The epoxide ring is readily opened by amines, leading to the formation of amino alcohols with high regioselectivity. organic-chemistry.orgrroij.com This reaction is a cornerstone for creating these important structural motifs found in many biologically active compounds and chiral ligands.

The general mechanism involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, resulting in the simultaneous opening of the ring and the formation of a C-N bond. This process typically occurs under mild conditions and can be catalyzed by various agents to enhance efficiency and selectivity. organic-chemistry.orgrroij.com For instance, zinc(II) perchlorate (B79767) hexahydrate has been shown to be a highly effective catalyst for the aminolysis of epoxides, proceeding under solvent-free conditions with excellent yields and selectivities. organic-chemistry.org Even in the absence of a catalyst, the reaction can proceed efficiently in polar solvents like water. organic-chemistry.org

Key aspects of this application include:

Regioselectivity: In unsymmetrical epoxides like this compound, the nucleophilic attack of the amine generally occurs at the less sterically hindered carbon atom, following an SN2 mechanism. libretexts.org This predictable regioselectivity is crucial for synthesizing specific isomers of the target amino alcohol.

Stereospecificity: When using an enantiomerically pure epoxide, the ring-opening reaction proceeds with inversion of configuration at the attacked carbon center, allowing for the synthesis of optically active β-amino alcohols. researchgate.net

Catalysis: While the reaction can occur without a catalyst, various Lewis acids and other catalysts are employed to accelerate the reaction and improve selectivity. organic-chemistry.orgroyalsocietypublishing.org For example, scandium triflates have been used for the asymmetric ring opening of meso-epoxides with aromatic amines. organic-chemistry.org

The resulting β-amino alcohols are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and chiral auxiliaries. derpharmachemica.comresearchgate.net

Table 1: Examples of Catalysts and Conditions for β-Amino Alcohol Synthesis from Epoxides

| Catalyst/Conditions | Epoxide Type | Nucleophile | Key Features |

| Zinc(II) perchlorate hexahydrate | Various | Amines | Solvent-free, high yield, excellent chemo- and regioselectivity. organic-chemistry.org |

| Water (as solvent) | Various | Amines | Catalyst-free, high selectivity, environmentally benign. organic-chemistry.org |

| Lithium perchlorate-Et2O | Various | Poor nucleophiles (e.g., indoles) | Enables reaction with weak nucleophiles. organic-chemistry.org |

| Sc(OSO3C12H25)3/chiral bipyridine | meso-Epoxides | Aromatic amines | Asymmetric synthesis, excellent enantioselectivity. organic-chemistry.org |

| Montmorillonite K 10 | Various | Amines | Solvent-free, room temperature, high regio- and diastereoselectivity. researchgate.net |

Role in the Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of the epoxide ring in this compound makes it a key starting material for the synthesis of a wide array of heterocyclic compounds. The ring-opening reaction can be followed by an intramolecular cyclization to form various ring systems.

One prominent example is the synthesis of oxazolidinones , which are important chiral auxiliaries and are present in several biologically active compounds. derpharmachemica.com The synthesis can proceed through the reaction of the epoxide with an isocyanate or by the carbonation of the corresponding amino alcohol intermediate. Chiral oxazolidinones are particularly useful in asymmetric synthesis for the creation of chiral β-amino alcohols. derpharmachemica.com

Furthermore, derivatives of this compound are used to construct other heterocyclic systems:

Thiazolidinones and related sulfur-containing heterocycles: The epoxide can be opened with a sulfur nucleophile, such as a thiol, followed by cyclization to yield sulfur-containing heterocycles. grafiati.com

Piperazine and Morpholine derivatives: The epoxide ring can be opened by substituted piperazines or other diamines, leading to the formation of complex heterocyclic structures with potential biological activity. acs.orgthieme-connect.com

Indole (B1671886) and Indane derivatives: The epoxide can be tethered to other aromatic systems, like indole, and subsequent reactions can lead to complex fused or substituted heterocyclic systems. researchgate.net For instance, 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, derived from an epoxide, reacts with indan-1,3-dione and amines to form amino alcohols with an indan-1,3-dione fragment. researchgate.net

Tetrahydrofurans and Tetrahydropyrans: Intramolecular cyclization involving the tertiary alcohol of a this compound derivative can lead to the formation of substituted tetrahydrofurans or tetrahydropyrans, which are common structural motifs in natural products. rsc.org

The versatility of this compound as a building block for heterocycles stems from the ability to introduce a variety of substituents through the choice of nucleophile in the initial ring-opening step, followed by a range of possible cyclization strategies.

Precursor for Advanced Polymeric Materials and Oligomers

This compound and related glycidol (B123203) derivatives serve as important monomers for the synthesis of advanced polymeric materials, particularly polyethers with unique architectures and functionalities. The ring-opening polymerization (ROP) of these epoxides can lead to linear, branched, or hyperbranched polymers. mdpi.comfrontiersin.org

Hyperbranched Polymers: Hyperbranched polymers (HBPs) are three-dimensional macromolecules with a highly branched structure and a large number of terminal functional groups. rsc.org They possess unique properties such as low viscosity and high solubility compared to their linear counterparts. rsc.org Glycidol and its derivatives are ideal monomers for the one-pot synthesis of hyperbranched polyglycerols (HPGs) through anionic ring-opening multibranching polymerization. acs.orgcore.ac.uk The tertiary alcohol in this compound can act as a branching point during polymerization.

The synthesis of HBPs from monomers like glycidol derivatives allows for the creation of materials with a high density of functional groups. frontiersin.orgrsc.org For example, a hyperbranched polymer (HPG–HPAM–C10AM) with a polyether core was synthesized from the ring-opening reaction of glycidyl (B131873) with 1,1,1-trihydroxymethylpropane. frontiersin.org

Linear and Functional Polymers: To create linear polyglycerols (LPGs), the hydroxyl group of the glycidol monomer is typically protected before polymerization. mdpi.com After polymerization via anionic ring-opening polymerization (AROP), the protecting groups are removed to yield a linear polymer with pendant hydroxyl groups. mdpi.com These hydroxyl groups can then be further functionalized. nih.govresearchgate.net

Derivatives of this compound can be incorporated into polymers to introduce specific functionalities. For instance, glycidyl methacrylate (B99206) (GMA), a related epoxide, is used to synthesize polymers with pendant acrylate (B77674) groups that can be used for cross-linking. acs.org

Table 2: Polymer Architectures from Glycidol Derivatives

| Polymer Type | Monomer Type | Polymerization Method | Key Features |

| Hyperbranched Polyglycerol (HPG) | Glycidol, this compound | Anionic Ring-Opening Multibranching Polymerization | 3D globular structure, low viscosity, high solubility, numerous terminal functional groups. frontiersin.orgrsc.org |

| Linear Polyglycerol (LPG) | Protected Glycidol (e.g., EEGE) | Anionic Ring-Opening Polymerization (AROP) followed by deprotection | Linear structure, pendant hydroxyl groups for further functionalization. mdpi.com |

| Functional Copolymers | Glycidyl Acrylate Derivatives (e.g., GMA) | Ring-Opening (Co)polymerization | Pendant functional groups (e.g., acrylates) for cross-linking or coupling. acs.org |

Intermediate in the Total Synthesis of Natural Products and Analogues

The unique structural and reactive properties of this compound make it a valuable chiral building block in the total synthesis of complex natural products and their analogues. chemenu.com Its ability to introduce a quaternary carbon center with a hydroxyl group and a reactive epoxide handle is particularly useful.

A notable example is its application in the synthesis of Sporochnol A , a monoterpene-substituted phenol (B47542) isolated from the marine alga Sporochnus bolleanus, which acts as a fish deterrent. tandfonline.comtandfonline.com Several synthetic routes to Sporochnol A, in both racemic and optically active forms, have utilized intermediates derived from or structurally related to this compound. strath.ac.ukorganic-chemistry.orgnih.gov In one approach, an enantiomerically enriched epoxide was used to construct the chiral quaternary carbon center of Sporochnol A. nih.gov

Another example is the synthesis of the insect pheromone (-)-Ipsdienol . The key intermediate, (R)-2-methyl-1-(oxiran-2-yl)propan-2-ol, was used in a synthesis route that involved a Grignard reaction to open the epoxide ring and introduce the remaining carbon framework of the natural product. csic.es

The synthesis of Lentztrehalose A , a natural product with autophagy-inducing activity, also involved an optically active epoxide derived from (S)-2-(oxiran-2-yl)propan-2-ol. jst.go.jp The epoxide was opened via etherification to introduce the side chain of the target molecule. jst.go.jp

The use of this compound and its derivatives in total synthesis highlights its importance in:

Asymmetric Synthesis: Providing a source of chirality for the target molecule.

Convergent Synthesis: Acting as a key fragment that can be coupled with other parts of the molecule.

Strategic Bond Formation: The epoxide ring-opening allows for the stereocontrolled formation of C-O, C-N, or C-C bonds.

Derivatization for Novel Functional Materials

The derivatization of this compound opens pathways to a wide range of novel functional materials with tailored properties. The reactivity of the epoxide ring allows for the introduction of various functional groups through "click chemistry" reactions, such as the thiol-epoxy reaction. mdpi.compreprints.org This approach is used to synthesize vicinal amino alcohols containing thioether fragments, which can have applications in materials science and medicinal chemistry. mdpi.compreprints.org

Functionalization of polyglycerols, derived from monomers like this compound, is a key strategy for creating advanced materials. researchgate.net The pendant hydroxyl groups on the polymer backbone can be modified to introduce a variety of functionalities, including:

Responsive Polymers: By introducing pH- or redox-sensitive groups, polymers can be designed to be degradable under specific biological conditions, making them suitable for drug delivery systems. mdpi.com For example, a glycidol derivative with a disulfide bond was polymerized to create a redox-degradable hyperbranched polyglycerol. acs.org

Bioconjugates: The functional groups on the polymer can be used to attach biomolecules, such as proteins or sugars, creating materials for biomedical applications. nih.govresearchgate.net

Functional Surfaces: Polymers derived from these epoxides can be used to modify surfaces, imparting new properties such as hydrophilicity or biocompatibility.

The synthesis of glycidyl triazolyl polymers (GTPs) is another example of creating functional materials. nih.gov These are multifunctionalized poly(ethylene glycol) (PEG) derivatives made through the reaction of a glycidyl azide (B81097) polymer with alkyne derivatives. nih.gov This method overcomes the limitation of linear PEG, which only has functional groups at the ends, by introducing functional groups along the polymer chain. nih.gov

The ability to easily derivatize this compound and its polymeric forms makes it a versatile platform for the design and synthesis of a new generation of functional materials with applications spanning from biomedicine to advanced coatings and resins.

Computational Chemistry Studies on 2 Oxiran 2 Yl Propan 2 Ol

Quantum Chemical Calculations of Molecular Conformations and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(oxiran-2-yl)propan-2-ol. scispace.com These methods allow for the determination of the molecule's most stable three-dimensional shapes (conformations) and the distribution of electrons within its structure.

Conformational analysis is crucial for understanding how the molecule interacts with its environment and with other reactants. For this compound, a key feature is the puckered conformation of the three-membered oxirane ring, a necessity to alleviate ring strain. nih.gov DFT calculations can map the potential energy surface by systematically rotating the bonds between the propan-2-ol group and the oxirane ring to identify the lowest energy conformers. researchgate.net

The electronic structure dictates the molecule's reactivity. Calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. For an epoxide, the LUMO is often associated with the anti-bonding orbitals of the C-O bonds in the ring, indicating their susceptibility to nucleophilic attack. acs.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The oxygen atoms of the hydroxyl and oxirane groups are expected to be electron-rich, while the carbon atoms of the oxirane ring are relatively electron-poor and thus electrophilic.

A typical set of parameters calculated using DFT methods is shown in the table below.

| Calculated Property | Typical Method | Information Gained |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G) | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. rsc.org |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-31G) | Confirms the structure is a true minimum on the potential energy surface and allows for comparison with experimental IR/Raman spectra. researchgate.net |

| HOMO-LUMO Energies | DFT, TD-DFT | Determines the energy gap, which relates to electronic stability and reactivity. rsc.org |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes electron density distribution, highlighting sites for electrophilic and nucleophilic attack. researchgate.net |

| Atomic Charges (e.g., Mulliken) | DFT | Quantifies the partial charge on each atom, indicating polarity and reactive sites. researchgate.net |

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions (mechanisms) involving this compound. The high reactivity of the strained oxirane ring makes its ring-opening reactions a primary focus of such studies. rsc.org By modeling the potential energy surface (PES) of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. researchgate.net

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. For the ring-opening of an epoxide like this compound by a nucleophile, the mechanism is typically a bimolecular nucleophilic substitution (SN2)-like process. researchgate.net Computational modeling can confirm this by locating a single transition state where the nucleophile forms a bond to one of the oxirane carbons while the C-O bond of the ring breaks simultaneously. researchgate.netahievran.edu.tr

These calculations can also provide the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. This value is essential for predicting the feasibility and rate of a reaction. For instance, studies on similar amine-catalyzed oxirane ring-openings have used DFT to calculate activation energies that agree well with experimental findings. researchgate.net The table below shows representative activation energies for related oxirane ring-opening reactions, illustrating the type of data obtained from these theoretical investigations.

| Reaction Type | Nucleophile | Catalyst | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

| (chloromethyl)oxirane ring-opening | Acetic Acid | Tertiary Amine | DFT (B3LYP/6-31+G**) | 71 - 94 | researchgate.net |

| Oxirane ring-opening | Carboxylate anion | Alkali Metal Cation | DFT | Favored backside α-attack confirmed | researchgate.net |

| Hydrolytic Kinetic Resolution of Epoxides | Water (Hydroxide) | (salen)Co(III) | DFT (B3LYP/6-31G(d)) | Bimetallic TS identified | nih.gov |

Prediction of Reactivity and Selectivity in Chemical Transformations

A significant application of computational chemistry is the prediction of chemical reactivity and selectivity. For this compound, a key question in its reactions is regioselectivity: when the oxirane ring is opened by a nucleophile, which of the two non-equivalent ring carbons (C2 or C3) will be attacked?

Computational models can predict this outcome by analyzing the electronic and steric properties of the molecule. Methods like RegioSQM use semi-empirical calculations to determine the most probable site for electrophilic attack by calculating the proton affinity of different sites. amazonaws.com For nucleophilic attack, the analysis often involves examining the LUMO. The lobe of the LUMO orbital is typically larger on the carbon atom that is more susceptible to attack. Furthermore, calculating the distribution of partial charges can indicate the more electrophilic carbon atom.

In general, for unsymmetrical epoxides, nucleophilic attack under basic or neutral conditions occurs at the less sterically hindered carbon atom (a classic SN2 reaction). Under acidic conditions, the reaction has more SN1 character. The oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive partial charge in the transition state. acs.org Computational models can quantify these effects by calculating the energies of the two possible transition states for attack at each carbon. The pathway with the lower activation energy will be the favored one, thus predicting the regioselectivity. rsc.org

Stereochemical Analysis through Computational Modeling

Computational modeling is a powerful tool for analyzing and predicting the three-dimensional arrangement of atoms in molecules (stereochemistry), especially for chiral compounds like this compound. The molecule possesses a stereocenter at the C2 position of the oxirane ring.

Computational methods can help assign the absolute configuration of a chiral molecule by comparing calculated spectroscopic properties with experimental data. For example, the DP4+ method compares calculated NMR chemical shifts for different possible stereoisomers with the experimental spectrum to determine the most probable structure. rsc.org Studies have shown that the choice of computational level (e.g., force field vs. DFT) can impact the accuracy of the predicted geometry, particularly for strained rings like oxiranes. rsc.org

When considering reactions, computational modeling can predict the stereochemical outcome. For the SN2 ring-opening of the epoxide, the reaction is expected to proceed with an inversion of stereochemistry at the attacked carbon center. Theoretical calculations of the transition state structure can explicitly show this "backside attack" geometry. researchgate.net In more complex systems, such as the (salen)Co(III)-catalyzed hydrolytic kinetic resolution, detailed computational analysis of the transition structures has been essential to explain the high degree of stereoselectivity observed. nih.govnih.gov These models revealed that stereoselectivity arises from subtle interactions within a bimetallic catalytic system, a finding that would be difficult to determine from experimental data alone. nih.gov

Future Research Directions and Unexplored Chemical Spaces

Development of Novel Stereoselective Synthetic Methodologies

The creation of chiral molecules with high precision is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Future research will likely focus on pioneering new stereoselective methods to produce enantiomerically pure forms of 2-(oxiran-2-yl)propan-2-ol and its derivatives.

Key areas of exploration include:

Asymmetric Epoxidation: Developing novel catalysts for the asymmetric epoxidation of the corresponding alkene precursor will be crucial. This could involve the design of new metal-based catalysts or the application of organocatalysis to achieve high enantioselectivity.

Kinetic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures of aryloxy-propan-2-yl acetates has shown promise for producing enantiomerically pure intermediates. mdpi.com Further investigation into different enzymes and reaction conditions could optimize this process for this compound itself. mdpi.com

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to guide the stereochemistry of the final product is another promising avenue. This could involve starting with a chiral building block that already contains the desired stereocenter.

These advancements will be instrumental in synthesizing specific stereoisomers of this compound, which is vital for applications where chirality plays a critical role, such as in the development of new drugs and specialized polymers.

Exploration of Underutilized Reactivity Modes and Catalytic Systems

The reactivity of the epoxide ring in this compound is a key feature that can be exploited in a multitude of chemical transformations. While ring-opening reactions are common, there are numerous underutilized reactivity modes and catalytic systems that warrant further investigation.

Future research could focus on:

Regio- and Diastereoselective Ring-Opening: Developing new catalytic systems to control the regio- and diastereoselectivity of the epoxide ring-opening is a significant challenge. acs.org This would allow for the synthesis of a wider range of complex molecules with defined stereochemistry. For example, the use of superbases to promote stereoselective rearrangement reactions of chiral oxirane derivatives has been shown to yield chiral oxetane (B1205548) and azetidine (B1206935) derivatives. researchgate.net

"Click" Chemistry: The thiol-epoxy "click" reaction is a highly efficient method for forming carbon-sulfur bonds. mdpi.compreprints.org Exploring the scope of this reaction with this compound and a variety of thiols could lead to the synthesis of novel sulfur-containing compounds with interesting biological or material properties. mdpi.compreprints.org

Polymerization Reactions: The epoxide and alcohol functionalities of this compound make it an attractive monomer for the synthesis of new polymers. Research into controlled polymerization techniques, such as anionic or cationic ring-opening polymerization, could lead to the development of polymers with tailored properties.

By exploring these less-conventional reaction pathways, chemists can unlock new synthetic possibilities and create a diverse array of valuable molecules from this versatile building block.

Integration into Continuous Flow Synthesis for Scalable Production

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better process control, and increased efficiency. Integrating the synthesis of this compound and its derivatives into continuous flow systems is a critical step towards its large-scale industrial application.

Key research directions in this area include:

Process Optimization: Developing and optimizing continuous flow protocols for the key synthetic steps, such as epoxidation and ring-opening reactions, will be essential. This includes fine-tuning parameters like reaction time, temperature, and catalyst loading to maximize yield and purity. acs.org

Reactor Design: Designing and fabricating specialized microreactors or packed-bed reactors tailored for the specific requirements of these reactions can enhance performance. rsc.org For instance, the use of polymer-supported catalysts can simplify purification and enable catalyst recycling. acs.org

Automation and High-Throughput Screening: Implementing automated systems for reaction monitoring and optimization can accelerate the development of robust and scalable continuous flow processes. vapourtec.com This will allow for the rapid screening of different reaction conditions and catalysts to identify the most efficient synthetic routes. vapourtec.com

The successful implementation of continuous flow synthesis will not only make the production of this compound more economical but also more environmentally friendly.

Advanced Derivatization for Tailored Material Properties

The functional groups present in this compound provide a versatile platform for the synthesis of a wide range of derivatives with tailored properties for various material applications.

Future research in this area will likely focus on:

Polymer Synthesis: As a bifunctional monomer, this compound can be used to create a variety of polymers, including polyesters, polyethers, and polyurethanes. By carefully selecting co-monomers and polymerization conditions, it is possible to fine-tune the properties of the resulting polymers, such as their thermal stability, mechanical strength, and biodegradability.

Surface Modification: The reactive epoxide group can be used to graft this compound onto the surfaces of different materials, thereby modifying their properties. For example, it could be used to introduce hydrophilicity or to create reactive sites for further functionalization.

Cross-linking Agents: The ability of the epoxide to react with a variety of nucleophiles makes this compound a potential cross-linking agent for polymers. This can be used to improve the mechanical properties and solvent resistance of materials.

The development of advanced derivatization protocols will be crucial for unlocking the full potential of this compound as a building block for new and improved materials. nih.gov

Synergistic Approaches Combining Synthetic and Computational Strategies

The integration of computational chemistry with experimental synthesis offers a powerful approach to accelerate the discovery and development of new molecules and materials. This synergy can be particularly valuable in the context of this compound.

Future research will likely involve:

Reaction Mechanism Elucidation: Computational methods, such as density functional theory (DFT), can be used to elucidate the mechanisms of reactions involving this compound. acs.org This understanding can then be used to design more efficient and selective synthetic routes.

Prediction of Properties: Quantum chemical calculations can be used to predict the properties of novel derivatives of this compound before they are synthesized in the lab. acs.org This can help to prioritize synthetic targets and to guide the design of materials with specific properties.

Virtual Screening: Computational screening of virtual libraries of compounds derived from this compound can be used to identify promising candidates for specific applications, such as new drug leads or functional materials.

By combining the predictive power of computational chemistry with the practical insights of experimental synthesis, researchers can significantly accelerate the pace of innovation in this exciting area of chemistry.

Q & A

Q. Table 1: Common Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Epoxidation | H₂O₂, Na₂WO₄, 40°C, 12h | 65 | 98.5 | |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O, RT, 6h | 78 | 97.0 |

Q. Table 2: Stability Under Various Conditions

| Condition | Degradation Rate (t₁/₂) | Major Degradation Product | Reference |

|---|---|---|---|

| Aqueous pH 7.0, 25°C | 48h | 1,2-Propanediol | |

| Anhydrous, N₂, 4°C | >30 days | None |

Key Research Findings

- Reactivity : The epoxide undergoes nucleophilic ring-opening with amines, yielding β-amino alcohols, which are precursors to pharmaceuticals (e.g., β-blockers) .

- Biological Interactions : In vitro studies suggest moderate inhibition of cytochrome P450 enzymes, necessitating caution in drug metabolism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.